

An In-depth Technical Guide to Nuclear Cross-Section Data of Cesium-135

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cesium-135

Cat. No.: B1237729

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available nuclear cross-section data for **Cesium-135** (Cs-135), with a particular focus on neutron capture reactions. The information is intended for researchers and scientists in nuclear physics, waste transmutation, and related fields. While not directly applicable to drug development, the methodologies for isotope quantification and radiation measurement may be of interest to professionals in radiopharmaceutical development.

Quantitative Nuclear Data for Cesium-135

The interaction of neutrons with the Cs-135 nucleus is of significant interest, particularly for the transmutation of long-lived fission products. The key quantitative data—the thermal neutron capture cross-section (σ_0) and the resonance integral (I_0)—for the $^{135}\text{Cs}(n,\gamma)^{136}\text{Cs}$ reaction are summarized below.

Parameter	Value (barn)	Uncertainty (barn)	Measurement Method	Reference
Thermal Neutron Capture Cross-Section (σ_0)	8.57	± 0.25	Activation Method & Mass Spectrometry	[1][2]
Thermal Neutron Capture Cross-Section (σ_0)	8.3	± 0.3	Activation Method	[2][3]
Resonance Integral (I_0)	45.3	± 3.2	Activation Method & Mass Spectrometry	[1][2]
Resonance Integral (I_0) (corrected)	42	± 3	Activation Method (with Gd filter)	[3]
Neutron Capture Cross-Section at 30 keV	0.164	± 0.010	Activation Method	[4]
Neutron Capture Cross-Section at 500 keV	0.0348	± 0.0030	Activation Method	[4]

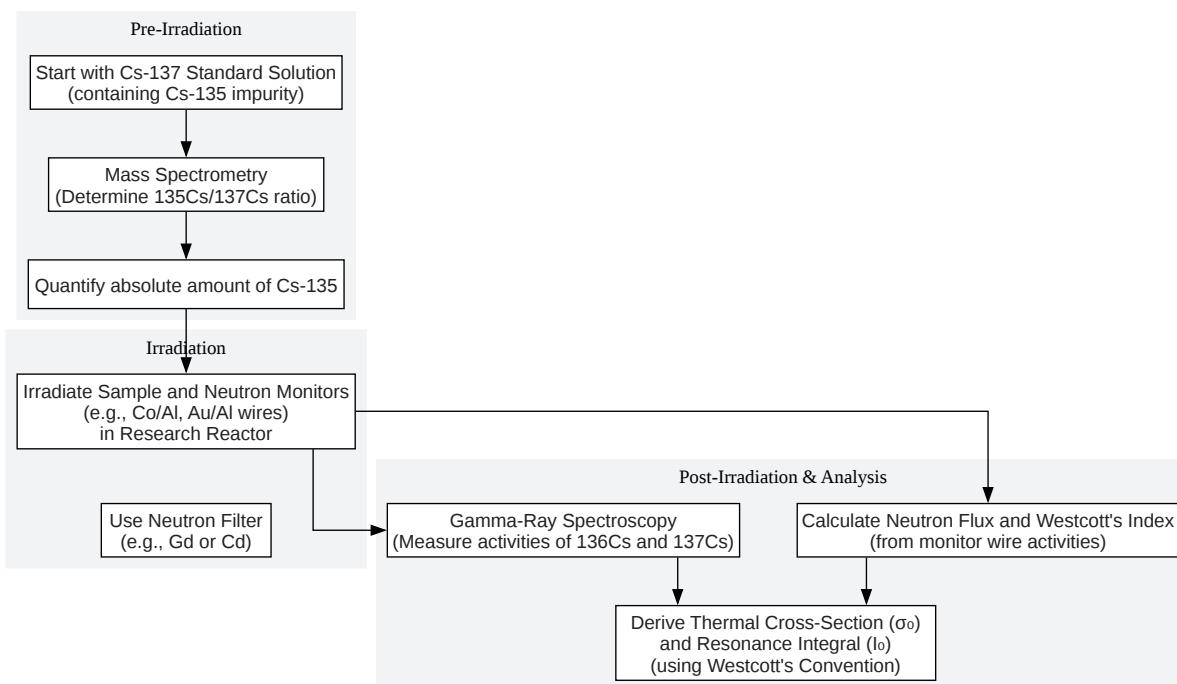
Experimental Protocols for Cross-Section Measurement

The determination of the neutron capture cross-section of Cs-135 is challenging due to the difficulty in preparing pure Cs-135 samples. Consequently, many experiments utilize Cs-135 present as an impurity in standard Cesium-137 (Cs-137) solutions.[1][2] A common methodology employed is the activation method coupled with mass spectrometry for isotopic quantification.

2.1. Sample Preparation and Quantification

- Sample Source: A standard solution of Cs-137 containing Cs-135 as an impurity is typically used.[1][2]
- Isotopic Ratio Measurement: Mass spectrometry is employed to accurately determine the isotopic ratio of ^{135}Cs to ^{137}Cs in the standard solution. This step is crucial for quantifying the amount of Cs-135 in the irradiated sample.[1]
- Target Preparation: The Cs-137 solution containing the known quantity of Cs-135 is prepared for irradiation.

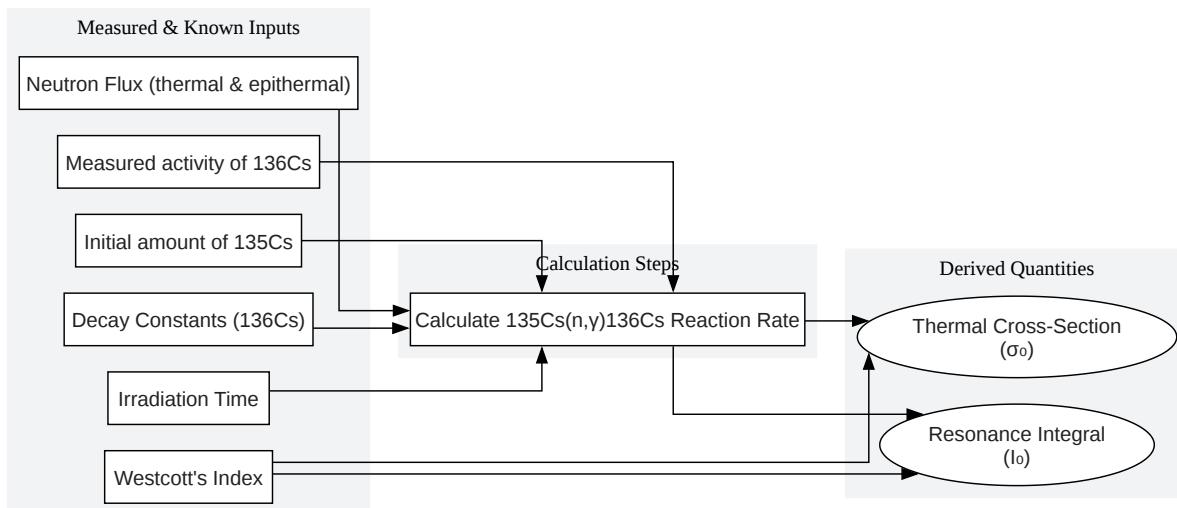
2.2. Neutron Irradiation


- Irradiation Facility: The prepared samples are irradiated in a research reactor, such as the hydraulic conveyer of the research reactor at the Institute for Integral Radiation and Nuclear Science, Kyoto University.[2]
- Neutron Monitoring: To measure the thermal neutron flux and the epithermal Westcott's indices at the irradiation position, neutron monitor wires, such as Cobalt/Aluminum (Co/Al) and Gold/Aluminum (Au/Al) alloys, are irradiated alongside the cesium samples.[2][3]
- Energy Filtering: To distinguish between reactions caused by thermal and epithermal neutrons, a filter, such as a 25- μm -thick gadolinium (Gd) foil or a Cadmium (Cd) shield, is used.[1][3] The Gd filter has a cut-off energy of approximately 0.133 eV.[1]

2.3. Post-Irradiation Analysis

- Gamma-Ray Spectroscopy: Following irradiation, the activities of the produced ^{136}Cs and the remaining ^{137}Cs are measured using γ -ray spectroscopy.[1] The amount of ^{137}Cs can be quantified by detecting the 662 keV γ -ray, and the amount of ^{136}Cs is determined from the 819 keV γ -rays emitted.[1]
- Cross-Section Calculation: Based on Westcott's convention, the thermal neutron capture cross-section (σ_0) and the resonance integral (I_0) for the $^{135}\text{Cs}(n,\gamma)^{136}\text{Cs}$ reaction are derived from the measured reaction rates of ^{135}Cs and the determined neutron fluxes.[1][2]

Visualizations of Experimental Workflow and Logical Relationships


3.1. Experimental Workflow for Cross-Section Determination

[Click to download full resolution via product page](#)

Experimental workflow for determining the neutron capture cross-section of **Cesium-135**.

3.2. Logical Relationship for Cross-Section Calculation

[Click to download full resolution via product page](#)

Logical relationship of inputs and outputs for the calculation of nuclear cross-sections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Nuclear Cross-Section Data of Cesium-135]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1237729#nuclear-cross-section-data-for-cesium-135\]](https://www.benchchem.com/product/b1237729#nuclear-cross-section-data-for-cesium-135)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com